

# The Role of Antilysin in the Pathogenesis of PANDAS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Pediatric Autoimmune Neuropsychiatric Disorders Associated with Streptococcal infections (PANDAS) are characterized by the abrupt onset of obsessive-compulsive disorder (OCD) and/or tic disorders following a Group A Streptococcus (GAS) infection. The prevailing hypothesis for the pathogenesis of PANDAS is molecular mimicry, where antibodies produced against streptococcal antigens cross-react with host neuronal proteins in the basal ganglia, leading to a cascade of neuroinflammatory and neurobehavioral sequelae. This guide provides an in-depth technical overview of the role of **antilysin**, specifically anti-streptolysin O (ASO) antibodies, in this process, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

## Quantitative Data on Anti-Streptococcal Antibody Titers

The presence of elevated anti-streptococcal antibody titers, such as ASO and anti-DNase B, is a key diagnostic criterion for PANDAS. However, the utility of these markers is a subject of ongoing research, with studies showing variable results when comparing PANDAS patients to control groups. The following tables summarize quantitative data from several key studies.

Table 1: Anti-Streptolysin O (ASO) Titers in PANDAS Patients vs. Controls



| Study                         | PANDAS<br>Group (n) | Mean ASO<br>Titer<br>(IU/mL) ±<br>SD | Control<br>Group (n)       | Mean ASO<br>Titer<br>(IU/mL) ±<br>SD | p-value                                             |
|-------------------------------|---------------------|--------------------------------------|----------------------------|--------------------------------------|-----------------------------------------------------|
| Murphy et al.<br>(2012)       | 41                  | Elevated<br>(Threshold<br>≥200)      | 68                         | Not specified                        | <0.05 (Elevated titers more likely in PANDAS group) |
| Bernstein et al. (2010)       | 15                  | 175.07 ±<br>209.54                   | 14 (non-<br>PANDAS<br>OCD) | 99.93 ±<br>124.23                    | 0.261 (not<br>significant)                          |
| Pavone et al. (2004)          | 22                  | > control                            | 22                         | Not specified                        | Significant                                         |
| Kurlan et al.<br>(2008)       | 40                  | > control                            | 40                         | Not specified                        | Significant                                         |
| Stagi et al.<br>(2014)        | 77                  | > control                            | 191                        | Not specified                        | Significant                                         |
| Cox et al. (2019)             | 311                 | > control                            | 16                         | Not specified                        | Significant                                         |
| Luo et al.<br>(2004)          | 47                  | = control                            | 19                         | Not specified                        | Not<br>significant                                  |
| Morris-Berry<br>et al. (2013) | 44                  | = control                            | 24                         | Not specified                        | Not<br>significant                                  |

Table 2: Anti-DNase B Titers in PANDAS Patients vs. Controls



| Study                         | PANDAS<br>Group (n) | Mean Anti-<br>DNase B<br>Titer<br>(IU/mL) ±<br>SD | Control<br>Group (n)       | Mean Anti-<br>DNase B<br>Titer<br>(IU/mL) ±<br>SD | p-value                    |
|-------------------------------|---------------------|---------------------------------------------------|----------------------------|---------------------------------------------------|----------------------------|
| Bernstein et<br>al. (2010)    | 15                  | 446.79 ±<br>511.94                                | 14 (non-<br>PANDAS<br>OCD) | 285.77 ±<br>365.75                                | 0.359 (not<br>significant) |
| Pavone et al. (2004)          | 22                  | > control                                         | 22                         | Not specified                                     | Significant                |
| Kurlan et al.<br>(2008)       | 40                  | > control                                         | 40                         | Not specified                                     | Significant                |
| Murphy et al. (2007)          | 41                  | > control                                         | 68                         | Not specified                                     | Significant                |
| Stagi et al.<br>(2014)        | 77                  | > control                                         | 191                        | Not specified                                     | Significant                |
| Cox et al. (2019)             | 311                 | > control                                         | 16                         | Not specified                                     | Significant                |
| Luo et al.<br>(2004)          | 47                  | = control                                         | 19                         | Not specified                                     | Not<br>significant         |
| Morris-Berry<br>et al. (2013) | 44                  | = control                                         | 24                         | Not specified                                     | Not<br>significant         |

## **Key Experimental Protocols**

The following are detailed methodologies for key experiments that have been instrumental in elucidating the role of anti-streptococcal antibodies in PANDAS.

# Passive Transfer of Streptococcus-Induced Antibodies in a Mouse Model



This protocol, adapted from studies by Yaddanapudi et al., demonstrates that serum antibodies from GAS-immunized mice are sufficient to induce PANDAS-like behavioral abnormalities in naive mice.[1]

#### **Experimental Workflow:**



Click to download full resolution via product page

Caption: Workflow for passive antibody transfer experiment.

#### Methodology:

- Immunization of Donor Mice:
  - SJL/J mice are immunized with a commercially available Group A Streptococcus antigen preparation.
  - The immunization schedule typically involves an initial injection followed by booster injections over several weeks to elicit a robust antibody response.
- Serum Collection and Antibody Purification:
  - Blood is collected from immunized mice via cardiac puncture.
  - Serum is separated by centrifugation.
  - For some experiments, total IgG is purified from the serum using protein A/G affinity chromatography.
- Passive Transfer to Naive Mice:



- Naive, unimmunized mice are used as recipients.
- A defined volume of whole serum or purified IgG from the immunized donors is injected intravenously or intraperitoneally into the recipient mice.
- Control groups receive serum or IgG from non-immunized mice.
- Behavioral Assessment:
  - Following the antibody transfer, recipient mice are subjected to a battery of behavioral tests to assess for PANDAS-like symptoms.
  - These tests may include:
    - Open-field test: To measure locomotor activity and anxiety-like behaviors.
    - Grooming analysis: To quantify repetitive, stereotyped behaviors.
    - Marble burying test: To assess obsessive-compulsive-like behaviors.
- Immunohistochemical Analysis:
  - At the conclusion of behavioral testing, mouse brains are collected.
  - Immunohistochemistry is performed on brain sections to detect the presence of human
     IgG in the basal ganglia and other relevant brain regions.

# Immunofluorescence Staining for Anti-Neuronal Antibodies in Brain Tissue

This protocol is used to visualize the binding of antibodies from PANDAS patients' serum to specific neuronal populations in the brain.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for immunofluorescence staining.

#### Methodology:

- Tissue Preparation:
  - Mouse or post-mortem human brain tissue is fixed (e.g., with 4% paraformaldehyde) and sectioned into thin slices (e.g., 40 μm) using a cryostat or vibratome.
- Serum Incubation:
  - Brain sections are incubated with diluted serum from PANDAS patients or healthy controls.
     This allows antibodies in the serum to bind to their target antigens in the brain tissue.
- Primary Antibody Staining:



- After washing to remove unbound serum components, the sections are incubated with primary antibodies that specifically recognize neuronal markers of interest (e.g., anti-Choline Acetyltransferase [ChAT] to identify cholinergic interneurons).
- Secondary Antibody Staining:
  - The sections are then incubated with a cocktail of fluorescently-labeled secondary antibodies.
  - One secondary antibody is designed to bind to human IgG (the antibodies from the patient serum), and another is designed to bind to the primary antibody against the neuronal marker. Each secondary antibody is conjugated to a different colored fluorophore.
- Microscopy and Analysis:
  - The stained brain sections are mounted on slides and imaged using a fluorescence or confocal microscope.
  - Co-localization of the fluorescent signals from the anti-human IgG and the anti-neuronal marker indicates that antibodies from the patient's serum are binding to that specific type of neuron.
  - The intensity of the fluorescent signal can be quantified to compare the level of antibody binding between PANDAS and control sera.

# Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation Assay

This in vitro assay measures the ability of antibodies in patient serum to activate CaMKII, a key enzyme in neuronal signaling.

#### **Experimental Workflow:**



Click to download full resolution via product page



Caption: Workflow for CaMKII activation assay.

#### Methodology:

- Cell Culture:
  - A human neuronal cell line, such as SK-N-SH neuroblastoma cells, is cultured in appropriate media.
- Serum Treatment:
  - The cultured cells are treated with serum from PANDAS patients or healthy controls for a specified period.
- Cell Lysis:
  - After incubation, the cells are washed and then lysed to release their intracellular contents, including CaMKII.
- CaMKII Activity Measurement:
  - The activity of CaMKII in the cell lysates is measured. This can be done using several methods, including:
    - Radiometric assay: This involves incubating the lysate with a specific peptide substrate for CaMKII and radiolabeled ATP. The amount of incorporated radioactivity into the peptide is proportional to the enzyme's activity.
    - ELISA-based assay: This uses antibodies that specifically recognize the phosphorylated (active) form of CaMKII or its substrates.

### Signaling Pathways in PANDAS Pathogenesis

The binding of anti-streptococcal antibodies to neuronal targets in the basal ganglia is believed to disrupt normal signaling pathways, leading to the neuropsychiatric symptoms of PANDAS. The dopamine signaling pathway and the activation of CaMKII are central to this process.

## **Dopamine Receptor Signaling Disruption**



Anti-streptococcal antibodies have been shown to cross-react with dopamine D1 and D2 receptors (D1R and D2R), which are highly expressed in the basal ganglia.[2] This cross-reactivity can lead to aberrant receptor activation and downstream signaling.



Click to download full resolution via product page

Caption: Disruption of dopamine receptor signaling in PANDAS.



#### Description of Pathway:

- A Group A Streptococcus infection triggers an immune response, leading to the production of anti-streptolysin O and other anti-streptococcal antibodies.
- Due to molecular mimicry, these antibodies cross-react with and bind to dopamine D1 and D2 receptors on neurons in the basal ganglia.
- This antibody binding leads to the aberrant activation of these receptors.
- Receptor activation triggers downstream signaling cascades, a key component of which is the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).
- The dysregulation of these signaling pathways alters neuronal function and gene expression, ultimately leading to the characteristic neuropsychiatric symptoms of PANDAS, such as OCD and tics.

### Conclusion

The pathogenesis of PANDAS is a complex interplay between a common bacterial infection and the host's immune response, leading to profound neurological consequences. While the role of anti-streptolysin O and other anti-streptococcal antibodies is central to the molecular mimicry hypothesis, further research is needed to fully elucidate the precise mechanisms of neuronal dysfunction and to develop more targeted and effective therapies. The experimental models and signaling pathways outlined in this guide provide a framework for continued investigation into this debilitating disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Passive transfer of streptococcus-induced antibodies reproduces behavioral disturbances in a mouse model of pediatric autoimmune neuropsychiatric disorders associated with



streptococcal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What Is PANDAS? The Latest Research and Treatment Options [pandasnetwork.org]
- To cite this document: BenchChem. [The Role of Antilysin in the Pathogenesis of PANDAS: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15579465#role-of-antilysin-in-the-pathogenesis-of-pandas]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com